molecular formula C9H11N3O B13061260 5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile

5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile

Cat. No.: B13061260
M. Wt: 177.20 g/mol
InChI Key: ZTXDXIAZQPCTPR-UHFFFAOYSA-N
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Description

5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile is an organic compound with the molecular formula C9H11N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 3-aminopropanol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 5-[(3-Oxopropyl)amino]pyridine-2-carbonitrile.

    Reduction: 5-[(3-Aminopropyl)amino]pyridine-2-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The hydroxyl and amino groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity. The nitrile group can also participate in interactions with other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 5-[(3-Hydroxypropyl)amino]pyridine-2-carboxamide.
  • 5-[(3-Hydroxypropyl)amino]pyridine-2-methanol.
  • 5-[(3-Hydroxypropyl)amino]pyridine-2-sulfonamide.

Comparison: Compared to its analogs, 5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The nitrile group can undergo specific reactions that are not possible with other functional groups, making this compound valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-(3-hydroxypropylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3O/c10-6-8-2-3-9(7-12-8)11-4-1-5-13/h2-3,7,11,13H,1,4-5H2

InChI Key

ZTXDXIAZQPCTPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCCCO)C#N

Origin of Product

United States

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